molecular formula C7H13NO B12939023 (3AS,7aR)-octahydrofuro[3,2-c]pyridine

(3AS,7aR)-octahydrofuro[3,2-c]pyridine

Cat. No.: B12939023
M. Wt: 127.18 g/mol
InChI Key: TXUAGBMPDJZPAN-NKWVEPMBSA-N
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Description

(3AS,7aR)-octahydrofuro[3,2-c]pyridine is a heterocyclic compound characterized by a fused ring system containing both furan and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,7aR)-octahydrofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a pyridine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to facilitate the cyclization reaction. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

(3AS,7aR)-octahydrofuro[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3AS,7aR)-octahydrofuro[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which (3AS,7aR)-octahydrofuro[3,2-c]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzyme active sites or receptor proteins, modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
  • Rel-(3as,7ar)-benzyl 2-(bromomethyl)hexahydrofuro[2,3-c]pyridine-6(2h)-carboxylate

Uniqueness

(3AS,7aR)-octahydrofuro[3,2-c]pyridine is unique due to its fused ring system, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine

InChI

InChI=1S/C7H13NO/c1-3-8-5-6-2-4-9-7(1)6/h6-8H,1-5H2/t6-,7+/m0/s1

InChI Key

TXUAGBMPDJZPAN-NKWVEPMBSA-N

Isomeric SMILES

C1CNC[C@H]2[C@@H]1OCC2

Canonical SMILES

C1CNCC2C1OCC2

Origin of Product

United States

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